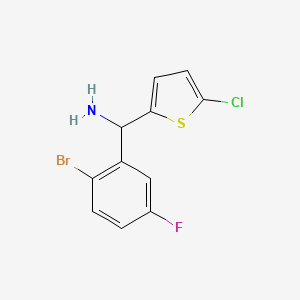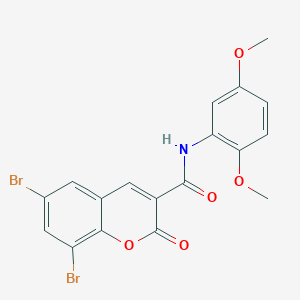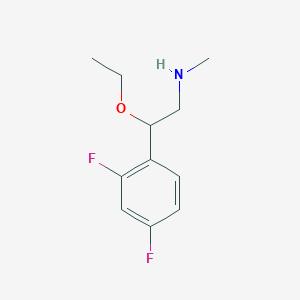
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of two fluorine atoms on the phenyl ring, an ethoxy group, and a methylethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine typically involves the reaction of 2,4-difluoroaniline with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), and other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl moiety but differs in the functional groups attached.
2-(2,4-difluorophenyl)pyridine: Contains a pyridine ring instead of the ethoxy and methylethanamine groups.
2,4-difluorophenyl isocyanate: Features an isocyanate group instead of the ethoxy and methylethanamine groups.
Uniqueness
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methylethanamine groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C11H15F2NO |
|---|---|
Molekulargewicht |
215.24 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
XFCCYKQPKARBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNC)C1=C(C=C(C=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
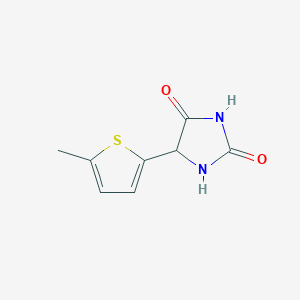
![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
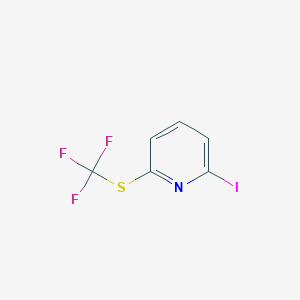

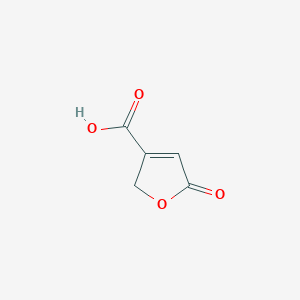
![N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15095884.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)
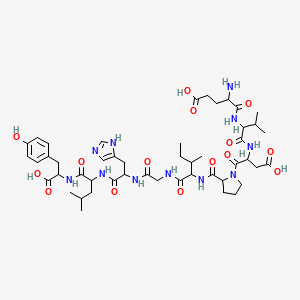
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
